This compound falls under the classification of bromoanilines, which are aromatic compounds containing both bromine and an amino group. Bromoanilines are often utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the 2-methylpropoxy group adds steric bulk and can influence the compound's reactivity and solubility properties.
The synthesis of 2-Bromo-3-(2-methylpropoxy)aniline typically involves several key steps:
The molecular structure of 2-Bromo-3-(2-methylpropoxy)aniline can be summarized as follows:
The compound can be represented using various notations:
CC(C)COC1=C(C(=CC=C1)Br)N
This representation aids in computational modeling and database searching for chemical properties and reactions.
2-Bromo-3-(2-methylpropoxy)aniline can participate in several types of chemical reactions:
The mechanism of action for 2-Bromo-3-(2-methylpropoxy)aniline is context-dependent but generally involves interactions with biological targets:
These interactions are often studied through biochemical assays that assess binding affinity and activity against target proteins.
The applications of 2-Bromo-3-(2-methylpropoxy)aniline span multiple fields:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3